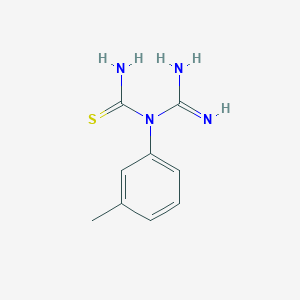

1-carbamimidoyl-1-(3-methylphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N4S |

|---|---|

Molecular Weight |

208.29 g/mol |

IUPAC Name |

1-carbamimidoyl-1-(3-methylphenyl)thiourea |

InChI |

InChI=1S/C9H12N4S/c1-6-3-2-4-7(5-6)13(8(10)11)9(12)14/h2-5H,1H3,(H3,10,11)(H2,12,14) |

InChI Key |

YKEIQSSBDKPRLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C(=N)N)C(=S)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Carbamimidoyl 1 3 Methylphenyl Thiourea and Its Analogues

General Synthetic Pathways for Thiourea (B124793) Derivatives

The formation of the thiourea backbone can be achieved through several reliable methods, often characterized by high yields and operational simplicity. beilstein-journals.orgmdpi.com These methods include mechanochemical synthesis, which offers an efficient and solvent-free option, and reactions conducted in aqueous media. beilstein-journals.orgnih.govorganic-chemistry.org

The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. nih.gov

The process is generally efficient and can be performed under various conditions. mdpi.com For instance, many aliphatic amines react readily with isothiocyanates at room temperature. mdpi.com However, reactions involving less nucleophilic aromatic amines may necessitate heating or refluxing to proceed to completion. mdpi.com The reaction conditions, including solvent and temperature, can be adjusted to optimize the yield and purity of the resulting thiourea derivative. mdpi.com Solvent-free mechanochemical methods, such as manual grinding or automated ball milling, have also proven highly effective, often providing quantitative yields in short timeframes. beilstein-journals.orgnih.gov The reactivity can be influenced by the electronic properties of the substituents on both the amine and the isothiocyanate. nih.gov

| Parameter | Condition | Notes | Source |

| Reactants | Isothiocyanate, Primary/Secondary Amine | The core components for thiourea formation. | nih.govnih.gov |

| Solvent | Dichloromethane, Acetone, Acetonitrile, Toluene (B28343), tert-Butanol | Choice depends on reactant solubility and reactivity. | nih.govmdpi.commdpi.com |

| Temperature | Room Temperature to Reflux | Higher temperatures may be needed for less reactive amines (e.g., aromatic amines). | mdpi.com |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | Can be used to improve yields in heterogeneous systems. | nih.gov |

| Environment | Conventional Solution-Phase, Solvent-Free (Mechanochemical) | Mechanochemistry offers a "green" alternative with high efficiency. | beilstein-journals.orgnih.gov |

This interactive table summarizes common conditions for the synthesis of thiourea derivatives via the isothiocyanate and amine reaction.

The synthesis of molecules incorporating both guanidine (B92328) and thiourea functionalities requires a multi-step approach. These hybrid structures are of interest as they combine the properties of both groups, for example, creating bifunctional organocatalysts. nih.gov

A common strategy involves the initial synthesis of an amine-thiourea intermediate. This is achieved by reacting a diamine with an isothiocyanate, resulting in a molecule with a free amine group and a thiourea moiety. nih.gov This intermediate is then treated with a guanidinylation reagent, such as N,N′-di-Boc-N″-triflylguanidine, to introduce the protected guanidine group. nih.gov The final step involves the deprotection of the guanidine functionality, typically using an acid like trifluoroacetic acid (TFA), to yield the desired guanidine-thiourea hybrid. nih.gov

Another approach utilizes carbamoyl (B1232498) isothiocyanates as starting materials, which are suitable for creating various multisubstituted guanidines. organic-chemistry.org Furthermore, existing thioureas can be converted into the corresponding guanidines through reactions with specific reagents, such as the Burgess reagent or via photocatalytic methods, which proceed through a carbodiimide (B86325) intermediate. organic-chemistry.orgorganic-chemistry.org

Specific Synthesis of 1-Carbamimidoyl-1-(3-methylphenyl)thiourea

The specific synthesis of this compound is not explicitly detailed in the surveyed literature. However, a logical synthetic route can be proposed based on the general principles of thiourea and guanidine chemistry. The most direct pathway would involve the reaction of 3-methylphenyl isothiocyanate with guanidine. In this proposed reaction, the nucleophilic nitrogen of the guanidine molecule would attack the electrophilic carbon of the isothiocyanate, forming the target compound.

Proposed Synthesis:

Reactant 1: 3-methylphenyl isothiocyanate

Reactant 2: Guanidine

Reaction Type: Nucleophilic addition

To maximize the yield and purity of this compound, several reaction parameters would need to be optimized. The choice of solvent is critical; solvents like acetonitrile, ethanol (B145695), or toluene could be suitable. nih.govnih.gov Temperature is another key variable; while some reactions proceed at room temperature, heating might be necessary to drive the reaction to completion, especially given the resonance stabilization of guanidine. mdpi.com The stoichiometry of the reactants would also need to be carefully controlled. Optimization studies, similar to those performed for other thiourea syntheses, would involve systematically varying these parameters to find the ideal conditions. researchgate.netresearchgate.net

An alternative route could involve reversing the roles of the nucleophile and electrophile. This would entail synthesizing a guanidinyl isothiocyanate (carbamimidoyl isothiocyanate) and reacting it with 3-methylaniline.

The primary precursor for the proposed main synthesis is 3-methylphenyl isothiocyanate. This key intermediate can be synthesized from 3-methylaniline (m-toluidine). A common method for this conversion is the reaction of the amine with carbon disulfide, which generates a dithiocarbamate (B8719985) salt that is subsequently decomposed to the isothiocyanate. nih.govchemrxiv.org Another approach involves reacting the amine with thiophosgene (B130339) or a less hazardous equivalent.

Other general methods for thiourea synthesis could also be adapted. For example, N-thiocarbamoyl benzotriazoles can act as synthetic equivalents of isothiocyanates and could potentially be used in this context. nih.gov

Confirmation of Chemical Structure via Spectroscopic Methods

The definitive confirmation of the structure of this compound would rely on a combination of modern spectroscopic techniques. kent.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl group protons, and distinct signals for the N-H protons of the thiourea and guanidine moieties. nih.govkent.ac.uk

¹³C NMR: Would reveal the carbon skeleton of the molecule. A key signal would be the thiocarbonyl carbon (C=S), which typically appears at a downfield chemical shift, often in the range of 180-185 ppm. nih.govresearchgate.net The carbons of the 3-methylphenyl ring and the guanidinyl carbon would also have characteristic shifts. kent.ac.uk

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. The spectrum would be expected to show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and the C=S (thiocarbonyl) stretching vibration. nih.gov

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, confirming its molecular formula. nih.govkent.ac.uk High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

| Spectroscopic Method | Expected Observation for this compound | Source |

| ¹H NMR | Signals for aromatic protons, methyl protons, and multiple N-H protons. | nih.govkent.ac.uk |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbon, guanidinyl carbon, and a downfield signal for the C=S carbon (~180 ppm). | nih.govresearchgate.net |

| FT-IR | Absorption bands for N-H, aromatic C-H, and C=S stretching vibrations. | nih.govrsc.org |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound (C9H12N4S). | nih.govkent.ac.uk |

| X-ray Crystallography | Provides definitive 3D structure, bond lengths, and angles. | rsc.orgresearchgate.net |

This interactive table outlines the expected spectroscopic data for the structural confirmation of this compound.

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for thiourea derivatives. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

A significant advancement in the green synthesis of thioureas is the use of water as a reaction medium. wikipedia.org Traditional methods often rely on volatile and toxic organic solvents. In contrast, aqueous synthesis provides a safer and more environmentally benign alternative. For example, the condensation of amines with carbon disulfide in an aqueous medium has been shown to be an efficient method for producing substituted thiourea derivatives. wikipedia.org

The use of deep eutectic solvents (DESs) represents another green approach. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and have low volatility. A choline (B1196258) chloride/tin(II) chloride-based DES has been successfully employed as both a catalyst and a reaction medium for the synthesis of monosubstituted thioureas from thiourea and amines, with the DES being recoverable and reusable for multiple cycles. researchgate.net

Solvent-free and microwave-assisted reactions are also key green chemistry techniques. Mechanochemical synthesis, which involves grinding solid reactants together, can lead to high yields of thioureas without the need for a solvent. researchgate.net Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. For instance, the synthesis of N-substituted benzamides and thiobenzamides from N-aryl-N'-benzoylthioureas has been achieved under solvent-free microwave conditions. researchgate.net

Researchers have also explored the use of recyclable catalysts, such as nickel nanoparticles immobilized on metal-organic frameworks (MOFs), for the synthesis of thiourea derivatives from nitrobenzenes. nih.gov This method offers high efficiency and the ability to reuse the catalyst over several reaction cycles, thereby reducing waste and cost. nih.gov Furthermore, a one-pot method using the green solvent cyrene has been developed for the preparation of nitro N,N'-diaryl thioureas with nearly quantitative yields, demonstrating cyrene's viability as a green alternative to solvents like THF. nih.gov

The following table summarizes some green synthetic approaches for thiourea derivatives:

Interactive Data Table: Green Synthetic Methods for Thiourea Derivatives| Method | Key Green Principle | Reactants | Solvent/Catalyst | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Use of a green solvent | Amines, Carbon Disulfide | Water | Good to Excellent | wikipedia.org |

| Deep Eutectic Solvent | Recyclable solvent/catalyst | Thiourea, Amines | Choline chloride/tin(II) chloride | Moderate to Excellent | researchgate.net |

| Microwave-Assisted | Energy efficiency, solvent-free | N-aryl-N'-benzoylthioureas | Iodine-alumina | Good to Excellent | researchgate.net |

| Immobilized Nanocatalyst | Recyclable catalyst | Nitrobenzenes, Phenyl isocyanate | Ni nanoparticles on MOF | Not specified | nih.gov |

Scale-Up Considerations for Laboratory to Research Production

The transition from laboratory-scale synthesis to larger research or industrial production of thiourea derivatives like this compound involves several critical considerations to ensure safety, efficiency, and economic viability.

Reaction Conditions and Process Safety: A primary concern is the management of reaction conditions. Many laboratory-scale syntheses of thioureas utilize toxic and hazardous reagents such as thiophosgene or volatile organic solvents. On a larger scale, the risks associated with these materials are magnified. Therefore, selecting a synthetic route that employs less hazardous materials is crucial. For instance, processes that avoid highly toxic intermediates are preferred. The exothermic nature of some reactions, such as the reaction of isothiocyanates with amines, must be carefully controlled through efficient heat exchange systems to prevent thermal runaways. The global annual production of thiourea is approximately 8,000 tonnes, primarily manufactured through the reaction of hydrogen sulfide (B99878) with calcium cyanamide (B42294) in the presence of carbon dioxide, highlighting an industrial-scale process. wikipedia.org

Raw Material Sourcing and Cost: The availability and cost of starting materials are paramount for large-scale production. The chosen synthetic pathway should ideally utilize readily available and inexpensive precursors. For example, a process starting from calcium chloride, sodium sulfide, and calcium cyanamide has been described as an efficient method for large-scale commercial manufacture of thiourea due to the low cost and availability of these reactants. google.com

Yield and Purity: Maximizing product yield and ensuring high purity are key economic drivers. Processes that offer high conversion rates and selectivity are favored. An improved process for preparing thiourea, which involves passing carbon dioxide and hydrogen sulfide into a calcium cyanamide slurry, has been reported to achieve conversions of 85-92.5% and product yields of 65-75% with purities of 95-98%. google.com Purification methods must also be scalable. While laboratory syntheses might rely on column chromatography, this is often impractical for large quantities. Crystallization, precipitation, and extraction are more suitable for industrial-scale purification.

Waste Management and Environmental Impact: Large-scale production generates significantly more waste than laboratory work. Therefore, processes that are atom-economical and minimize by-product formation are highly desirable. The development of green synthetic methods, as discussed in the previous section, plays a vital role in this regard. The ability to recycle solvents and catalysts can drastically reduce the environmental footprint and operational costs of the production process.

Equipment and Infrastructure: The transition to larger scale production requires specialized equipment. This includes large-volume reactors, robust stirring mechanisms, and efficient filtration and drying systems. The process must be designed to be compatible with standard chemical plant equipment to avoid the need for costly custom-built apparatus. For instance, a process that can be carried out without the need for high-pressure equipment is advantageous for commercial manufacture. google.com

The following table outlines key considerations for scaling up thiourea synthesis:

Interactive Data Table: Scale-Up Considerations for Thiourea Production| Consideration | Laboratory Scale | Research/Industrial Scale |

|---|---|---|

| Reagents | Use of hazardous reagents may be manageable. | Preference for less toxic, safer alternatives. |

| Solvents | A wide variety of solvents may be used. | Focus on recyclable, low-toxicity, and low-cost solvents. |

| Reaction Control | Simple heating/cooling baths. | Advanced process control and heat exchange systems. |

| Purification | Often relies on chromatography. | Employs crystallization, precipitation, and extraction. |

| Yield & Purity | May not be fully optimized. | Critical for economic viability; requires high optimization. |

| Waste | Small volumes, often disposed of. | Minimized through green chemistry and recycling. |

| Cost | Reagent cost may be a secondary concern. | A primary driver of process selection. |

Chemical Reactivity and Derivatization Studies of 1 Carbamimidoyl 1 3 Methylphenyl Thiourea

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of the N-carbamimidoylthiourea backbone makes it an excellent precursor for the synthesis of a range of heterocyclic compounds. The specific ring system formed is often dependent on the co-reactant and the reaction conditions employed.

The synthesis of thiazoles, five-membered aromatic rings containing sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. chemicalbook.com The most prominent method for their synthesis is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comyoutube.com In the context of 1-carbamimidoyl-1-(3-methylphenyl)thiourea, the thiourea (B124793) part of the molecule can act as the thioamide component.

The reaction mechanism begins with the nucleophilic sulfur atom of the thiourea group attacking the carbon bearing the halogen in the α-haloketone via an SN2 reaction. youtube.com This is followed by an intramolecular condensation where a nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the stable, aromatic thiazole ring. youtube.com While specific studies detailing this reaction for this compound are not prevalent, this pathway represents a fundamental and predictable transformation for this class of compounds, yielding 2-(guanidinylamino)thiazole derivatives.

Table 1: Predicted Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | α-Haloketone (e.g., 2-Bromoacetophenone) | 2-(1-(3-methylphenyl)guanidino)-4-phenylthiazole |

The reactivity of the parent compound, N-(carbamimidoyl)thiourea, with acetylenic ketones demonstrates a fascinating divergence in reaction pathways controlled by the pH of the medium. This reactivity is expected to be mirrored by its 3-methylphenyl substituted analogue.

In an acidic environment, such as glacial acetic acid saturated with hydrogen bromide, the reaction between N-(carbamimidoyl)thiourea and 1-benzoyl-2-phenylacetylene yields a (2H-1,3-thiazin-2-ylidene)guanidine hydrobromide. This indicates a cyclization pathway that incorporates the sulfur atom and one nitrogen into a six-membered thiadiazine ring.

Conversely, when the same reactants are combined in anhydrous ethanol (B145695) with a strong base like sodium ethoxide, the reaction course changes to produce N-(4,6-diphenylpyrimidin-2-yl)thiourea. This outcome suggests a rearrangement occurs, leading to the formation of a six-membered pyrimidine (B1678525) ring. growingscience.com The synthesis of pyrimidines from thiourea and a three-carbon component is a well-established strategy in heterocyclic chemistry. icm.edu.plresearchgate.net

Table 2: Condition-Dependent Cyclization with Acetylenic Ketones

| Reactant | Conditions | Resulting Heterocyclic Scaffold |

|---|---|---|

| N-(Carbamimidoyl)thiourea | Acidic (HBr in Acetic Acid) | 1,3-Thiadiazine |

| N-(Carbamimidoyl)thiourea | Basic (Sodium Ethoxide in Ethanol) | Pyrimidine |

Direct cyclization of this compound to form pyrazole (B372694) or triazole rings is not a commonly reported pathway. The synthesis of these heterocycles typically requires different precursors. For instance, pyrazoles are often formed from the reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. While thiourea moieties are found in many biologically active molecules that also contain a pyrazole ring, these are generally synthesized by reacting a pyrazole-containing molecule with an isothiocyanate, rather than building the pyrazole ring from the thiourea itself. Similarly, triazole synthesis often involves the use of azides, a functional group not present in the title compound.

Nucleophilic and Electrophilic Reactivity at Thiourea and Carbamimidoyl Centers

The molecule possesses multiple centers for nucleophilic and electrophilic attack. The thiourea group features a soft, highly nucleophilic sulfur atom, which is evident in its initial attack in the Hantzsch thiazole synthesis. youtube.com The nitrogen atoms of both the thiourea and the strongly basic carbamimidoyl (guanidine) group are also nucleophilic, participating in cyclization and other substitution reactions. The guanidine (B92328) moiety is one of the strongest organic bases, readily protonating to form a stable, delocalized guanidinium (B1211019) cation.

Formation of Coordination Complexes with Metal Ions

Both thiourea and guanidine derivatives are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide array of metal ions. chemrxiv.orgkent.ac.uk This capacity is due to the presence of electron-donating sulfur and nitrogen atoms.

This compound is a potentially versatile, multidentate ligand. It can coordinate to metal centers in several ways:

Monodentate Coordination: Primarily through the soft thiocarbonyl sulfur atom, which has a high affinity for soft transition metals like Pt(II), Rh(III), and Co(II). chemrxiv.orgunb.ca

Bidentate Chelation: By coordinating through both the sulfur atom and a nearby nitrogen atom (from either the thiourea or guanidinyl group), it can form a stable five- or six-membered chelate ring. This (S,N)-bidentate coordination is common for related ligands. chemrxiv.org

Bridging Ligand: The multiple donor sites allow the ligand to bridge two or more metal centers, facilitating the formation of polynuclear complexes or coordination polymers.

A key feature of guanidine and thiourea-based ligands is the presence of N-H protons, which can act as hydrogen bond donors. chemrxiv.org In the solid state, metal complexes of these ligands often exhibit extensive intermolecular hydrogen bonding. This can create complex supramolecular architectures, such as helical or cage-like structures, and can be used to bind other molecules in host-guest chemistry. unb.canih.gov The combination of direct metal coordination and second-sphere hydrogen bonding makes this compound an intriguing ligand for the design of functional materials and catalysts. chemrxiv.orgresearchgate.net

Synthesis of Metal Chelates

Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. uobasrah.edu.iq The synthesis of metal chelates with this compound can be achieved through various established methods, often involving the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent.

General Synthetic Approach:

The synthesis of metal complexes with thiourea derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, copper(II) complexes of acylthiourea derivatives have been prepared by stirring the ligand with copper(II) acetate (B1210297) in a 2:1 ligand-to-metal molar ratio. uobasrah.edu.iq Similarly, reacting 1,3-diisobutyl thiourea with CuCl, CuI, ZnCl₂, and HgI₂ has yielded new heteroleptic transition metal complexes. mdpi.com The choice of solvent and reaction conditions, such as temperature, can influence the stoichiometry and geometry of the resulting complex. uobasrah.edu.iqwm.edu

Ruthenium (Ru) Complexes:

Piano-stool Ru(II)-benzene and Ru(II)-p-cymene complexes have been synthesized using chiral aroylthiourea ligands. nih.gov These syntheses are typically carried out in aqueous media and can be used for applications such as asymmetric transfer hydrogenation of ketones. nih.gov

Zinc (Zn) Complexes:

The coordination behavior of thiourea derivatives with zinc(II) has been explored, leading to the formation of complexes with proposed geometries. mdpi.com The reactions are often straightforward and yield crystalline materials. mdpi.com

Copper (Cu) Complexes:

The coordination chemistry of thiourea derivatives with copper is well-documented. nih.gov Copper(I) complexes are often formed even when starting with copper(II) salts, as the thiourea ligand can act as a reducing agent due to the high affinity of the sulfur atom for the copper(I) ion. uobasrah.edu.iq The stoichiometry of copper complexes can vary, with CuX:L (where L is the thiourea ligand and X is a halide) ratios from 1:1 to 1:5 being observed. wm.edu The resulting structures can range from mononuclear complexes to 1D and 2D polymers. wm.edu

Silver (Ag) and Gold (Au) Complexes:

The coordination of thiourea derivatives with silver and gold has also been a subject of interest, particularly due to the potential medicinal applications of the resulting complexes. nih.gov The synthesis methods are generally similar to those used for other transition metals, involving the reaction of the thiourea ligand with a corresponding silver or gold salt.

Table 1: Examples of Metal Chelates with Thiourea Derivatives

| Metal | Ligand Type | Resulting Complex Type | Reference |

| Ru | Chiral aroylthiourea | Piano-stool Ru(II) complexes | nih.gov |

| Zn | 1,3-diisobutyl thiourea | Heteroleptic Zn(II) complex | mdpi.com |

| Cu | Acylthiourea derivatives | Square-planar Cu(II) complexes | uobasrah.edu.iq |

| Cu | N-ferrocenoyl-N'-arylalkylthioureas | Cu(I) complexes (via reduction) | uobasrah.edu.iq |

| Cu | Heterocyclic thioureas | Mononuclear, 1D, and 2D polymers | wm.edu |

Supramolecular Interactions and Self-Assembly

The supramolecular chemistry of this compound is largely governed by non-covalent interactions, particularly hydrogen bonding. These interactions dictate the self-assembly of the molecules in the solid state and in solution.

Hydrogen Bonding Networks in Thiourea Systems

Hydrogen bonding is a predominant feature in the structure of thiourea derivatives. nih.gov The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom and other electronegative atoms in the molecule can act as acceptors.

Intramolecular and Intermolecular Hydrogen Bonding:

Thiourea derivatives can exhibit both intramolecular and intermolecular hydrogen bonds. nih.gov Intramolecular hydrogen bonds can form between an N-H group and another functional group within the same molecule, influencing the molecule's conformation. researchgate.net Intermolecular hydrogen bonds, on the other hand, connect adjacent molecules, leading to the formation of extended networks such as chains, sheets, or more complex three-dimensional structures. nih.gov In solid urea (B33335), for instance, an extensive hydrogen-bonding network results in an open structure with tunnels. wikipedia.org

Role in Organocatalysis:

The ability of thioureas to form strong hydrogen bonds is fundamental to their application as organocatalysts. nih.govnih.gov In many catalytic transformations, the N-H groups of the thiourea form hydrogen bonds with the electrophilic substrate, thereby activating it. nih.gov The strength and geometry of these hydrogen bonds can be tuned by introducing different substituents on the thiourea framework, which in turn affects the catalytic activity. nih.govacs.org Studies have shown that even subtle changes, such as the substitution pattern on an aryl ring, can significantly impact the conformational equilibria and the nature of the hydrogen bonding in reactive intermediates. nih.govacs.org

Non-Covalent Interactions Governing Molecular Recognition

Beyond classical hydrogen bonding, other non-covalent interactions play a significant role in the molecular recognition properties of this compound.

Anion Recognition:

Thiourea derivatives are excellent anion receptors. The polarized N-H bonds can effectively interact with anions through hydrogen bonding. This property has been widely exploited in the design of chemosensors for various anions. nih.gov The binding affinity and selectivity for different anions can be modulated by altering the electronic properties of the substituents on the thiourea scaffold.

π-Stacking and Other Weak Interactions:

Self-Assembly and Crystal Engineering:

The interplay of these various non-covalent interactions allows for the rational design of supramolecular architectures through crystal engineering. By carefully selecting the substituents on the thiourea core, it is possible to control the self-assembly process and generate materials with desired structural motifs and properties. The ability of urea to form porous frameworks and trap guest molecules in clathrates is a classic example of how hydrogen bonding can direct self-assembly. wikipedia.org

Computational and Theoretical Investigations of 1 Carbamimidoyl 1 3 Methylphenyl Thiourea

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 1-carbamimidoyl-1-(3-methylphenyl)thiourea at the electronic level.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is key to understanding its reactivity and properties. In this context, Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals.

Studies have utilized DFT to calculate the HOMO and LUMO energies of related compounds, providing a framework for understanding the electronic behavior of this compound. These calculations help in determining the molecule's electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

Interactive Table: Frontier Molecular Orbital Data (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Tautomerism

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity. For flexible molecules like this compound, multiple low-energy conformations can exist. Computational methods are employed to identify the most stable conformations by calculating their relative energies.

Tautomerism, the interconversion of structural isomers, is another important aspect. Thiourea (B124793) derivatives can exhibit tautomerism, and understanding the relative stabilities of different tautomeric forms is crucial. Quantum chemical calculations can predict the most stable tautomer by comparing their energies.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of a chemical transformation. While specific reaction mechanisms involving this compound have not been detailed in the provided context, the methodologies are well-established for such investigations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Receptor Interaction Modeling (e.g., with enzymes, proteins)

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand when it forms a complex with a receptor. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, this modeling could reveal potential binding modes within the active site of a target protein.

Molecular dynamics simulations further refine this understanding by simulating the movement of atoms in the complex over time. This provides insights into the stability of the binding pose and the flexibility of both the ligand and the receptor.

Binding Affinity Predictions

A critical aspect of drug discovery is predicting the binding affinity of a ligand for its target. Computational methods can estimate the free energy of binding, which is a measure of the strength of the interaction. A more negative binding free energy indicates a stronger and more stable interaction. These predictions are valuable for prioritizing compounds for further experimental testing.

Interactive Table: Predicted Binding Affinities (Illustrative)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -8.2 |

| Cyclooxygenase-2 | -7.5 |

| Tumor Necrosis Factor-alpha | -9.1 |

Prediction of Molecular Properties for Research Design

In silico tools are invaluable in modern drug discovery and chemical research for predicting the pharmacokinetic profile and potential of a compound as a drug candidate before its synthesis and experimental testing.

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its potential biological activity and efficacy. For thiourea derivatives, these properties are often predicted using computational models. Studies on various N-phenylthiourea derivatives have shown that their ADME profiles can be effectively evaluated using software like SwissADME and other computational tools. nih.govnih.gov

Generally, thioureas exhibit a range of lipophilicity and polarity depending on their substituents. The presence of the phenyl and methyl groups in this compound suggests a degree of lipophilicity, which is favorable for membrane permeability and absorption. However, the carbamimidoyl group is polar and can increase water solubility.

A hypothetical in silico ADME prediction for this compound, based on data from analogous compounds, might look like the following:

| ADME Parameter | Predicted Value/Characteristic | Significance |

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | The polar carbamimidoyl group may limit CNS penetration. |

| P-glycoprotein (P-gp) Substrate | Likely No | Reduced likelihood of being actively effluxed from cells. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions. |

| Log Kp (skin permeation) | Moderate | May have some degree of dermal absorption. |

This table is a hypothetical representation based on the properties of similar thiourea derivatives and is not based on experimental data for this compound.

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely drug candidate. These evaluations are often based on established rules derived from the analysis of known drugs.

Several rules are commonly applied to assess drug-likeness:

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, the molecular weight is over 500, the logP is over 5, and there are more than 10 hydrogen bond acceptors. Thiourea derivatives are often designed to comply with these rules. nih.gov

Ghose's Filter: This filter defines a range for molecular weight (160-480), molar refractivity (40-130), logP (-0.4 to 5.6), and the total number of atoms (20-70).

Veber's Rule: This rule relates to oral bioavailability and suggests that a compound is more likely to be orally active if it has 10 or fewer rotatable bonds and a polar surface area of no more than 140 Ų.

Egan's Rule: This rule is based on a statistical analysis of the properties of known drugs and suggests that a compound should have a logP of less than 5.88 and a polar surface area of less than 132 Ų.

Based on the structure of this compound, a hypothetical drug-likeness assessment is presented below.

| Drug-Likeness Parameter | Predicted Adherence |

| Lipinski's Rule of Five | Likely Compliant |

| Ghose's Filter | Likely Compliant |

| Veber's Rule | Likely Compliant |

| Egan's Rule | Likely Compliant |

This table is a hypothetical representation and is not based on experimental data for this compound.

For lead optimization, the thiourea scaffold is versatile. researchgate.net Modifications to the phenyl ring or the carbamimidoyl group can be made to fine-tune properties like solubility, potency, and selectivity. For instance, the introduction of different substituents on the phenyl ring can modulate lipophilicity and electronic properties, which can in turn affect biological activity. biointerfaceresearch.com

Structure-Property Relationship Studies (theoretical, e.g., electronic structure and reactivity)

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of thiourea derivatives. These studies provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule.

For thiourea compounds, the thione (C=S) group and the adjacent nitrogen atoms are key features. The sulfur atom is a soft nucleophile, while the nitrogen atoms can act as hydrogen bond donors. The electronic properties of the phenyl ring and its substituents have a significant influence on the reactivity of the entire molecule. The methyl group at the meta-position of the phenyl ring in this compound is an electron-donating group, which can increase the electron density on the phenyl ring and potentially influence the electronic properties of the thiourea moiety.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenylthioureas have revealed that electronic and steric parameters are often correlated with their biological activities. nih.govnih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can systematically alter the biological activity of the compound. biointerfaceresearch.com

The carbamimidoyl group is a strong basic moiety and is typically protonated at physiological pH. This positive charge would significantly impact the molecule's electrostatic potential and its interactions with biological targets. The delocalization of charge within the guanidinium (B1211019) group also contributes to its stability and interaction patterns. Theoretical studies on similar guanidinyl-containing compounds have highlighted the importance of these electrostatic interactions in their biological function. researchgate.netnih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Focus

Antimicrobial Activity Studies (In vitro)

The antimicrobial properties of thiourea (B124793) compounds have been evaluated against a range of pathogenic bacteria and fungi. These in vitro studies are crucial for identifying new agents to combat infectious diseases.

Thiourea derivatives have demonstrated notable antibacterial capabilities. Studies on related compounds show that their effectiveness can vary based on the specific bacterial strain and the chemical structure of the compound. For instance, certain D-fructose-based thiourea compounds have been found to possess concentration-dependent antibacterial activity. japsonline.com The addition of specific chemical groups, such as trifluoromethyl groups at the meta-position on the phenyl ring, appears to enhance the inhibitory action against bacteria. japsonline.com

Some derivatives exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. japsonline.com However, selectivity is also observed; one thiourea derivative, TD4, was found to have potent activity against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 µg/mL, but showed no significant activity against Gram-negative bacteria. nih.gov This selectivity is often attributed to differences in the bacterial cell wall structure, as the complex outer membrane of Gram-negative bacteria can act as a barrier against external agents. nih.gov

Table 1: Antibacterial Efficacy of Selected Thiourea Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Observation |

|---|---|---|

| D-fructose-based thioureas | Gram-positive & Gram-negative species | Showed dose-dependent antibacterial activities. japsonline.com |

| Thiourea Derivative TD4 | S. aureus (incl. MRSA), S. epidermidis, E. faecalis | Potent activity with MICs of 2-16 µg/mL. nih.gov |

| Thiourea Derivative TD4 | Gram-negative bacteria | No obvious antibacterial activity (MIC >256 µg/mL). nih.gov |

This table is based on data for related thiourea derivatives, not exclusively 1-carbamimidoyl-1-(3-methylphenyl)thiourea.

While the broader class of thiourea compounds has been investigated for various biological activities, specific data on the antifungal efficacy of this compound was not prominent in the reviewed literature. Broader studies on some thiourea derivatives have indicated potential antifungal properties, but detailed efficacy data remains an area for further investigation.

The methods by which thiourea compounds exert their antibacterial effects are a subject of ongoing research. Studies on related derivatives suggest multiple potential mechanisms. One proposed mechanism involves the disruption of the bacterial cell wall's integrity. nih.gov Transmission electron microscopy of MRSA treated with the thiourea derivative TD4 showed visible damage to the cell wall. nih.gov Furthermore, this compound was found to interfere with the NAD+/NADH homeostasis within the bacteria, a critical process for cellular metabolism and energy production. nih.gov

Another potential target for this class of compounds is bacterial cell division. A thiophenyl-substituted pyrimidine (B1678525) derivative was found to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division. nih.gov By disrupting FtsZ function, these compounds can prevent bacteria from dividing, ultimately leading to cell death. nih.gov

Anticancer and Antiproliferative Activity Investigations (In vitro on Cell Lines)

The potential of thiourea derivatives as anticancer agents has been extensively studied using various human cancer cell lines. These in vitro assays are fundamental in identifying compounds that can inhibit cancer cell growth and proliferation.

Structurally similar compounds to this compound, particularly those with substitutions on the phenyl ring, have shown significant cytotoxic effects against a panel of human cancer cells. A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon cancer (SW480, SW620) and chronic myelogenous leukemia (K-562) cell lines, with IC₅₀ values often in the low micromolar range. nih.govnih.govbiointerfaceresearch.com For example, the derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a particularly potent compound, displaying IC₅₀ values of 9.0 µM against SW480, 1.5 µM against the metastatic SW620 line, and 6.3 µM against K-562 cells. biointerfaceresearch.com

These compounds have also demonstrated efficacy against breast cancer cell lines. biointerfaceresearch.comelsevierpure.com Certain thiourea-benzimidazole hybrids showed higher cytotoxicity in the MCF-7 breast cancer cell line compared to MDA-MB-231 cells. elsevierpure.com The activity of these compounds often surpasses that of established chemotherapy drugs like cisplatin (B142131) in in vitro models, while also showing favorable selectivity over normal human cell lines. nih.govnih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Phenylthiourea Analogs

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 | Colon (Primary) | 9.0 biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 | Colon (Metastatic) | 1.5 biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K-562 | Leukemia (Chronic Myelogenous) | 6.3 biointerfaceresearch.com |

| 1-(3-chloro-4-fluorophenyl)thiourea (1) | SW620 | Colon (Metastatic) | 9.4 nih.gov |

| meta-bis-thiourea fluoro derivative (10) | MOLT-3 | Leukemia (Acute Lymphoblastic) | 1.20 nih.gov |

This table presents data for structurally related analogs to illustrate the potential of the compound class.

Investigations into the molecular mechanisms behind the anticancer effects of thiourea derivatives point towards the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. nih.govnih.gov

Apoptosis Induction: Studies on active 3-(trifluoromethyl)phenylthiourea analogs revealed a strong pro-apoptotic activity. nih.govnih.gov One derivative was shown to induce late-stage apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov The apoptotic process in breast cancer cells treated with thiourea-benzimidazole derivatives has been linked to the activation of key executioner proteins, caspase-3 and caspase-7. elsevierpure.comresearchgate.net

Cell Cycle Arrest and Microtubule Inhibition: A primary mechanism identified for a potent 1,3-phenyl bis-thiourea derivative is the direct inhibition of tubulin polymerization. nih.gov Tubulin proteins are the building blocks of microtubules, which are essential for forming the mitotic spindle required for cell division. nih.gov By preventing tubulin from assembling into functional microtubules, the compound causes cells to become arrested in the prometaphase stage of mitosis. nih.gov This prolonged mitotic arrest ultimately triggers apoptosis. nih.gov

Target Identification: While the direct inhibition of tubulin is a clearly identified mechanism for some analogs, other targets are also being explored. nih.gov Histone deacetylases (HDACs) are enzymes involved in gene expression and are a target for some cancer therapies. nih.govnih.gov Although HDAC inhibition is a plausible mechanism for anticancer compounds, a direct link between this compound and HDAC inhibition has not been definitively established in the reviewed literature.

Enzyme Inhibition Studies (In vitro and In silico Focus)

The inhibitory potential of this compound and related compounds has been a subject of significant scientific inquiry. These studies primarily focus on understanding the interactions between the compound and various enzymes at a molecular level, often employing both laboratory experiments and computational modeling.

Urease Inhibition and Mechanism

Thiourea derivatives are a known class of urease inhibitors. core.ac.uk Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a process implicated in pathologies such as peptic ulcers caused by Helicobacter pylori and in agricultural nitrogen loss. nih.govnih.gov The inhibitory mechanism of thiourea-based compounds often involves interaction with the nickel ions in the enzyme's active site. researchgate.net These interactions can disrupt the normal catalytic function of the enzyme, thereby reducing or preventing the breakdown of urea. researchgate.net While specific kinetic data for this compound is not detailed in the provided research, the general mechanism for thiourea derivatives involves binding to the dinickel center, which is crucial for the enzyme's hydrolytic activity. nih.govresearchgate.net

In studies on related compounds, thiourea was found to be a reference inhibitor, though less potent than derivatives like hydroxyurea. nih.gov For instance, certain benzothiazole (B30560) derivatives have shown inhibitory activity comparable to thiourea. nih.gov

Table 1: Urease Inhibition by Selected Thiourea-Related Compounds

| Compound | Inhibition (%) | Reference Compound | Reference Inhibition (%) |

|---|---|---|---|

| Benzothiazole Derivative 68 | ~26% | Thiourea | 26% |

| Benzothiazole Derivative 69 | ~26% | Thiourea | 26% |

| Benzothiazole Derivative 67 | 62% | Hydroxyurea | Not Specified |

Cholinesterase (AChE, BChE) Inhibition

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comresearchgate.net While many compounds are screened for their ability to inhibit AChE and BChE, specific in vitro inhibitory data for this compound against these enzymes is not available in the provided results. mdpi.commdpi.comnih.gov Research into cholinesterase inhibitors is extensive, with many studies focusing on dual inhibitors that can target both AChE and BChE. mdpi.com The potency of inhibitors is typically expressed as an IC₅₀ value, which is the concentration required to achieve 50% inhibition of the enzyme's activity. mdpi.com For comparison, the clinically used drug rivastigmine (B141) acts as a dual inhibitor of both enzymes. mdpi.com

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.govnih.gov Its inhibitors are of great interest in the cosmetic industry for skin whitening and in the food industry to prevent browning. nih.gov Thiourea and its derivatives have been identified as a class of tyrosinase inhibitors. nih.gov The mechanism of inhibition is often attributed to the ability of the thiourea moiety to chelate the copper ions within the active site of the tyrosinase enzyme. nih.gov Although specific studies on the tyrosinase inhibitory activity of this compound are not present in the search results, other thiourea-containing drugs like methimazole (B1676384) and ambazone (B518326) have demonstrated significant inhibition of mushroom tyrosinase, with IC₅₀ values of 14 and 15 μM, respectively. nih.gov

Table 2: Tyrosinase Inhibition by Thiourea-Containing Drugs

| Compound | IC₅₀ (μM) |

|---|---|

| Thioacetazone | 14 |

| Ambazone | 15 |

Note: This table shows data for other thiourea-containing drugs to illustrate the potential of this class of compounds as tyrosinase inhibitors. nih.gov

Other Enzyme Targets (e.g., α-glucosidase, Topoisomerase, Histone Deacetylase)

The therapeutic potential of thiourea derivatives extends to other enzymatic targets.

α-Glucosidase: This enzyme, located in the intestine, is responsible for breaking down complex carbohydrates into glucose. nih.gov Its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov While specific data for this compound is not available, other thiourea derivatives have been synthesized and tested for their α-glucosidase inhibitory action. nih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was found to have a higher inhibitory activity (IC₅₀ = 9.77 mM) than the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM). nih.gov

Topoisomerase: These enzymes are essential for managing the topology of DNA during cellular processes like replication and transcription, making them important targets for anticancer drugs. nih.govnih.gov Novel bacterial topoisomerase inhibitors (NBTIs) are a promising class of antibacterial agents. nih.gov Although research into thiourea-based topoisomerase inhibitors exists, specific studies concerning this compound were not found in the search results.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. nih.gov Their inhibition has emerged as a therapeutic strategy in cancer and other diseases. nih.govnih.gov While the field of HDAC inhibitors is active, there is no specific information in the provided search results regarding the inhibition of HDACs by this compound.

Antileishmanial Activity Research (In vitro against Leishmania parasites)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.govnih.gov The search for new, effective, and safe drugs is a global health priority. nih.gov Thiourea derivatives have been designed and synthesized as potential antileishmanial agents. nih.gov These compounds have shown significant in vitro potency against various Leishmania species, including L. major, L. tropica, and L. donovani. nih.gov The mechanism of action for some of these derivatives is believed to be through the inhibition of essential parasite enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are involved in the folate metabolic pathway crucial for parasite survival. nih.gov While the antileishmanial potential of the thiourea class of compounds is recognized, specific in vitro activity data for this compound against Leishmania parasites is not available in the provided search results. nih.govnih.govresearchgate.net

Antioxidant Activity Evaluation

Thiourea and its derivatives are recognized for their antioxidant properties, acting as scavengers of free radicals such as hydroxyl (OH•) and superoxide (B77818) (O₂•⁻) radicals. researchgate.nethueuni.edu.vn The antioxidant capacity is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. hueuni.edu.vnresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. hueuni.edu.vn For instance, studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) have demonstrated their ability to quench free radicals effectively. hueuni.edu.vn While the general class of thiourea derivatives exhibits antioxidant activity, specific experimental data evaluating the antioxidant potential of this compound was not found in the search results. researchgate.nethueuni.edu.vnmdpi.com

Table 3: IC₅₀ Values from Antioxidant Assays for a Related Thiourea Derivative (DPTU)

| Assay | Compound | IC₅₀ (mM) |

|---|---|---|

| DPPH | 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 |

| ABTS | 1,3-diphenyl-2-thiourea (DPTU) | 0.044 ± 0.001 |

Note: The data presented is for 1,3-diphenyl-2-thiourea (DPTU) and serves to illustrate the antioxidant evaluation methods and potential activity within the thiourea class of compounds. hueuni.edu.vn

Other Biological Activities (e.g., Pesticidal Activity in Agricultural Contexts)

Scientific investigation into the specific biological activities of this compound is limited, particularly concerning its potential applications in agricultural contexts as a pesticide. Extensive searches of available scientific literature and research databases did not yield specific studies on the pesticidal efficacy or mechanism of action of this particular compound.

While the broader class of thiourea derivatives has been a subject of interest in various biological fields, including medicine for their antibacterial, anticancer, and anti-inflammatory properties, specific data on the pesticidal properties of this compound against common agricultural pests are not publicly available. mdpi.com Thiourea and its analogues are known to exhibit a wide range of biological effects, which are largely dependent on their specific structural features. mdpi.com For instance, the presence of different substituents on the phenyl ring and the thiourea backbone can significantly alter the compound's biological targets and activity spectrum.

In the absence of direct research, any discussion on the potential pesticidal activity of this compound would be purely speculative. Future research would be necessary to determine if this compound exhibits any insecticidal, herbicidal, or fungicidal properties relevant to agriculture. Such studies would need to evaluate its effects on various pest species and crop plants to establish any potential utility and selectivity.

Data Tables

No data is available on the pesticidal activity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Design and Synthesis of Analogues for SAR Elucidation

The exploration of SAR is fundamentally dependent on the systematic design and synthesis of structural analogues. The most common synthetic route to produce N-substituted thiourea (B124793) derivatives involves the reaction between an isothiocyanate and an amine-containing nucleophile. researchgate.netresearchgate.net

For 1-carbamimidoyl-1-(3-methylphenyl)thiourea and its analogues, the synthesis would typically proceed via the nucleophilic addition of aminoguanidine (B1677879) to 3-methylphenyl isothiocyanate. To generate a library of compounds for SAR studies, this approach can be systematically varied:

Varying the Aryl Isothiocyanate : A range of substituted phenyl isothiocyanates (e.g., with chloro, fluoro, methoxy (B1213986), or nitro groups at different positions) can be used to probe the electronic and steric requirements of the receptor binding pocket.

Modifying the Nucleophile : Replacing aminoguanidine with other nucleophiles allows for the assessment of the guanyl group's importance.

A general and facile method for synthesizing N-aryl-N′-benzoylthioureas, a related class of derivatives, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in situ isothiocyanate, which then reacts with a chosen amine. mdpi.comresearchgate.net This one-pot strategy is efficient for creating diverse analogues. researchgate.net To enhance the efficiency of these reactions, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed, often leading to improved yields. mdpi.com

Impact of Substituent Modifications on Biological Activities (In vitro)

The biological activity of aryl thiourea derivatives can be significantly modulated by altering the substituents on the phenyl ring. In vitro studies on various classes of thiourea analogues have demonstrated clear SAR trends.

For instance, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl (CF3) onto the phenyl ring has been shown to enhance antimicrobial activity. mdpi.com In one study, compounds bearing fluorine atoms showed the highest activity against E. coli and P. aeruginosa, which was further intensified by a trifluoromethyl group in the para position. mdpi.com Similarly, the presence of halogen atoms on the phenyl group of thiourea derivatives often correlates with higher antibacterial activity compared to methoxy groups. nih.gov

The position of the substituent is also critical. A study on aspirin-bearing thiourea derivatives found that a compound with a meta-methylphenyl group, [2-[(3-methylphenyl)carbamothioylcarbamoyl]phenyl] acetate (B1210297), was the most active against Escherichia coli and Staphylococcus aureus when compared to its ortho- and para-substituted counterparts. mdpi.comresearchgate.net This suggests that for the specific scaffold of this compound, the methyl group at the meta position may be optimal for fitting into the active site of its biological target.

The following table summarizes SAR data from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, illustrating how different substituents on the terminal phenyl ring affect antiproliferative activity against the NCI-60 cancer cell line panel.

Table 1: In vitro Antiproliferative Activity of Substituted Diaryl Urea (B33335) Analogues

| Compound | Substituent (R) | Mean GI₅₀ (μM) |

|---|---|---|

| 5a | 4-CH₃ | 1.45 |

| 5b | 4-OCH₃ | 1.39 |

| 5c | 4-Cl | 0.59 |

| 5d | 4-F | 0.89 |

| 5j | 4-Cl, 3-CF₃ | 0.08 |

Data sourced from a study on novel diarylurea derivatives. nih.gov The GI₅₀ is the concentration causing 50% growth inhibition.

Role of Structural Features (e.g., phenyl, methyl, carbamimidoyl groups) in Activity Profiles

Thiourea Moiety : The thiourea group (-NH-C(S)-NH-) is a critical pharmacophore. Its sulfur and nitrogen atoms act as hydrogen bond donors and acceptors, which are fundamental for binding to enzyme active sites. nih.gov This group's ability to chelate metal ions is also a key mechanism for the inhibition of metalloenzymes. researchgate.net SAR studies frequently demonstrate that replacing or significantly altering the thiourea or urea core leads to a substantial loss of biological activity. nih.gov

Methyl Group : The methyl group at the meta-position of the phenyl ring has a specific role. Its effect is likely a combination of steric influence, which orients the molecule correctly within a binding pocket, and electronic influence, as it is a weak electron-donating group. The observation that the meta-methyl analogue can be more potent than other isomers highlights the precise structural requirements of the target. researchgate.netresearchgate.net

Carbamimidoyl (Guanyl) Group : The carbamimidoyl (C(=NH)NH₂) moiety, also known as a guanyl group, is a strong hydrogen bond donor and can be protonated under physiological conditions to form a positively charged guanidinium (B1211019) ion. This allows for powerful electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. The strategic replacement of a thiourea with a cyanoguanidine group was a key step in the development of the H₂-receptor antagonist drug Cimetidine, underscoring the pharmacological importance of this functional group. nih.gov

Applications in Advanced Materials and Other Non Medicinal Fields Research Perspective

Use as Ligands in Catalysis

Thiourea (B124793) derivatives are widely recognized for their ability to act as ligands in catalysis, owing to the presence of nitrogen and sulfur atoms that can coordinate with metal centers. This coordination can influence the electronic and steric environment of a catalyst, thereby affecting its activity, selectivity, and stability. However, a comprehensive search of scientific databases reveals no specific studies where 1-carbamimidoyl-1-(3-methylphenyl)thiourea has been synthesized or evaluated for its potential as a ligand in any catalytic process. Research in this area tends to focus on other substituted thioureas, often with different functional groups designed to enhance catalytic performance.

Potential in Sensing and Chemodetection (e.g., metal ions)

The thiourea moiety is a well-established recognition unit in the design of chemosensors, particularly for the detection of heavy metal ions and certain anions. The sulfur and nitrogen atoms can act as binding sites, leading to a detectable signal (such as a change in color or fluorescence) upon interaction with an analyte. While there is extensive research on various thiourea-based sensors, there is no available literature that specifically investigates or reports the use of this compound for sensing or chemodetection of metal ions or any other analytes.

Role in Agrochemical Research (e.g., as pesticides/insecticides)

Exploration in Polymer Chemistry or Materials Science (e.g., corrosion inhibitors)

Thiourea and its derivatives are frequently studied as effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is generally attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that impedes the corrosion process. The presence of sulfur, nitrogen, and in some cases, a pi-electron system, facilitates this adsorption. Despite the significant body of research on thiourea-based corrosion inhibitors, there are no specific studies detailing the effectiveness or mechanism of this compound for this purpose. Similarly, its exploration in other areas of polymer chemistry or materials science has not been reported in the available literature.

Future Research Directions and Unexplored Avenues for 1 Carbamimidoyl 1 3 Methylphenyl Thiourea

Development of Novel Synthetic Methodologies

Future research should focus on developing efficient and sustainable methods for the synthesis of 1-carbamimidoyl-1-(3-methylphenyl)thiourea and its analogs. While traditional methods for thiourea (B124793) synthesis exist, modern approaches could offer significant advantages.

Mechanochemical Synthesis : Green chemistry principles can be applied through mechanochemical methods, such as ball milling, which have been successfully used for the synthesis of other thioureas. nih.gov This solvent-free approach could provide high yields and reduce environmental impact.

Flow Chemistry : Continuous flow synthesis could enable better control over reaction parameters, leading to higher purity and scalability.

Novel Reagents : The use of safer and more stable thioacylating reagents, such as 1,1'-thiocarbonyldiimidazole, could be explored as an alternative to hazardous precursors like thiophosgene (B130339). nih.gov

Catalytic Methods : Investigating catalytic methods for the guanylation of the thiourea core could provide a modular and efficient route to a library of related compounds. nih.gov

Deeper Mechanistic Insights into Biological Activities

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties. researchgate.netmdpi.com A crucial area of future research will be to elucidate the specific mechanisms of action for this compound.

Enzyme Inhibition Studies : Given that many thiourea derivatives act as enzyme inhibitors, investigating the effect of this compound on enzymes like α-glucosidase, urease, and various kinases is a promising avenue. researchgate.net Detailed kinetic studies, such as Lineweaver-Burk plots, could determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com

Anticancer Mechanisms : Should the compound show cytotoxic activity against cancer cell lines, further studies could delve into its mechanism, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. nih.gov For instance, the pro-apoptotic activity of other thiourea derivatives has been demonstrated through assays measuring caspase activation and DNA fragmentation. researchgate.net

Antimicrobial Action : If antimicrobial properties are identified, research could focus on its effects on microbial cell wall synthesis, protein synthesis, or other essential cellular processes.

Exploration of New Chemical Transformations and Derivative Classes

The thiourea moiety is a versatile functional group that can undergo various chemical transformations, opening the door to the synthesis of new classes of derivatives with potentially enhanced or novel properties.

Cyclization Reactions : The reaction of the thiourea group with suitable reagents can lead to the formation of various heterocyclic compounds, such as thiazoles and thiadiazoles, which are known to have diverse biological activities. researchgate.netnih.gov

Guanidine (B92328) Synthesis : The carbamimidoyl group itself is a key pharmacophore. Chemical transformations that modify this part of the molecule could lead to new guanidine-based therapeutic agents. nih.gov

Metal Complexation : Thioureas are excellent ligands for metal ions. nih.gov The synthesis and characterization of metal complexes of this compound could lead to new catalysts or metallodrugs with unique therapeutic or diagnostic applications.

Expanding the Scope of Computational Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the discovery process.

Molecular Docking : In silico docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govunair.ac.id This can help in prioritizing experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a library of derivatives, 2D and 3D-QSAR models can be developed to establish a correlation between the chemical structure and biological activity. annexechem.com These models can then be used to design more potent compounds.

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of new compounds. nih.gov

Investigation of Non-Conventional Applications

Beyond the realm of medicine, thiourea derivatives have found applications in various other fields. Future research could explore the potential of this compound in these non-conventional areas.

Corrosion Inhibition : Thiourea and its derivatives are known to be effective corrosion inhibitors for various metals and alloys. The presence of multiple nitrogen and sulfur atoms in the target molecule makes it a good candidate for such applications.

Anion Sensing : The hydrogen-bonding capabilities of the thiourea moiety can be exploited for the design of chemosensors for the detection of specific anions. nih.gov

Materials Science : The compound could be investigated as a precursor for the synthesis of novel polymers or as a component in the development of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.